2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide
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Overview
Description
2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with chlorine, cyclopropyl, fluorine, and thiophen-3-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-2-ylmethyl)benzamide
- 2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-4-ylmethyl)benzamide
- 2-chloro-N-cyclopropyl-6-fluoro-N-(furan-3-ylmethyl)benzamide
Uniqueness
2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thiophen-3-ylmethyl group, in particular, may confer unique electronic properties and interactions with biological targets .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-6-fluoro-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-12-2-1-3-13(17)14(12)15(19)18(11-4-5-11)8-10-6-7-20-9-10/h1-3,6-7,9,11H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCCOXCSIUSQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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